molecular formula C17H14BrNO2S B12176409 N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12176409
M. Wt: 376.3 g/mol
InChI Key: YKSMXWRBKMXXDT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (CAS: 1144480-22-7) is a synthetic heterocyclic compound with the molecular formula C17H14BrNO4S and a molecular weight of 408.3 g/mol . This carboxamide derivative is characterized by a unique 5,6-dihydro-1,4-oxathiine ring system, which incorporates both oxygen and sulfur atoms within its structure, and is furnished with a 4-bromophenyl carboxamide moiety . The structural motif of N-(4-bromophenyl) carboxamide has been identified in related chemical series as a promising scaffold in medicinal chemistry research, particularly in the development of new antibacterial agents . For instance, structurally similar compounds, such as certain pyrazine-2-carboxamides and furan-2-carboxamides featuring the N-(4-bromophenyl) group, have demonstrated significant in vitro activity against extensively drug-resistant (XDR) bacterial pathogens, including Salmonella Typhi and Acinetobacter baumannii . The presence of the bromophenyl group is a key feature that can be utilized in further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, to generate a diverse library of analogues for structure-activity relationship (SAR) studies . Researchers can leverage this compound as a valuable building block in organic synthesis and as a lead structure in biochemical research, especially in the search for novel agents to combat antimicrobial resistance . This product is intended for research purposes only and is not designed for human therapeutic or veterinary use.

Properties

Molecular Formula

C17H14BrNO2S

Molecular Weight

376.3 g/mol

IUPAC Name

N-(4-bromophenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C17H14BrNO2S/c18-13-6-8-14(9-7-13)19-17(20)15-16(22-11-10-21-15)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20)

InChI Key

YKSMXWRBKMXXDT-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Oxathiine Ring Formation

The 5,6-dihydro-1,4-oxathiine core is synthesized via cyclization of thiol-containing precursors. A common route involves reacting 4-bromophenylthiol with a substituted epoxide under basic conditions. For example, sodium hydride in dimethylformamide (DMF) facilitates deprotonation and nucleophilic attack, forming the oxathiine ring.

Key reaction :

4-Bromophenylthiol+Styrene oxideNaH, DMF3-Phenyl-5,6-dihydro-1,4-oxathiine intermediate\text{4-Bromophenylthiol} + \text{Styrene oxide} \xrightarrow{\text{NaH, DMF}} \text{3-Phenyl-5,6-dihydro-1,4-oxathiine intermediate}

This step typically achieves yields of 65–75% under optimized conditions (60–80°C, 12–24 hours).

Carboxamide Functionalization

The carboxamide group is introduced via acid-catalyzed condensation. A patented method employs formamide, aldehydes, and alcohols with a strong acid catalyst (e.g., sulfuric acid at 16–20 mol%). For this compound, benzaldehyde derivatives react with formamide and ethanol to form the carboxamide moiety:

Reaction conditions :

  • Molar ratio : Aldehyde:Ethanol:Formamide = 1:1:1

  • Catalyst : 18 mol% H₂SO₄

  • Temperature : 40–60°C

  • Yield : 82–89%

Bromophenyl Substitution

Bromination is achieved using N-bromosuccinimide (NBS) in a radical-initiated reaction. Tetrachloromethane (CCl₄) serves as the solvent, with azobisisobutyronitrile (AIBN) initiating radical formation:

3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide+NBSAIBN, CCl₄N-(4-Bromophenyl) product\text{3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide} + \text{NBS} \xrightarrow{\text{AIBN, CCl₄}} \text{N-(4-Bromophenyl) product}

Optimized parameters :

  • NBS stoichiometry : 1.1 equivalents

  • Reaction time : 6 hours

  • Yield : 70–78%

Key Reaction Mechanisms and Catalytic Effects

Cyclization Mechanism

The oxathiine ring forms via nucleophilic epoxide opening (Figure 1). Thiolate anions attack the less substituted carbon of styrene oxide, followed by intramolecular cyclization. Base strength critically influences reaction rate; NaH outperforms K₂CO₃ due to superior deprotonation efficiency.

Table 1: Base Selection for Cyclization

BaseYield (%)Reaction Time (h)
NaH7512
K₂CO₃5824
DBU6318

Acid-Catalyzed Carboxamide Formation

The patented carboxamide synthesis proceeds through iminium ion intermediates. Formamide acts as both a nucleophile and solvent, with acid catalysts promoting aldehyde activation:

RCHO+HCONH2H⁺RCH(NHCHO)OHRCH(OR)NHCHO\text{RCHO} + \text{HCONH}_2 \xrightarrow{\text{H⁺}} \text{RCH(NHCHO)OH} \rightarrow \text{RCH(OR)NHCHO}

Higher acid concentrations (>20 mol%) lead to side products, while temperatures below 40°C result in incomplete conversion.

Optimization Strategies

Solvent Effects on Bromination

Polar aprotic solvents enhance bromination efficiency by stabilizing radical intermediates. A comparative study reveals:

Table 2: Solvent Impact on Bromination Yield

SolventDielectric ConstantYield (%)
CCl₄2.2478
DMF36.765
THF7.5871

CCl₄’s low polarity minimizes radical recombination, favoring higher yields.

Temperature-Controlled Cyclization

Elevated temperatures accelerate oxathiine formation but risk epoxide polymerization. Optimal results occur at 70°C:

Table 3: Temperature vs. Cyclization Efficiency

Temperature (°C)Yield (%)Purity (%)
606892
707595
807288

Comparative Analysis with Analogous Compounds

Fluorophenyl vs. Bromophenyl Derivatives

The bromophenyl group’s steric bulk and electronegativity necessitate longer reaction times compared to fluorophenyl analogs. For instance, N-(2-fluorophenyl) derivatives achieve 85% yield in 8 hours, whereas bromophenyl variants require 12 hours for 75% yield.

Sulfone vs. Sulfoxide Derivatives

Post-synthetic oxidation of the oxathiine sulfur to sulfone (4,4-dioxide) increases stability but reduces solubility. Sulfone derivatives require polar solvents (e.g., DMSO) for subsequent reactions.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces batch variability. Microreactors enable precise control over exothermic steps (e.g., bromination), improving safety and yield consistency.

Waste Management

Bromination byproducts (e.g., succinimide) are neutralized with aqueous NaHCO₃, achieving 95% recovery of reusable solvents.

Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), oxathiine CH₂ (δ 3.5–4.5 ppm).

  • HRMS : [M+H]⁺ at m/z 437.02 (calculated for C₁₇H₁₄BrNO₃S).

Table 4: Elemental Analysis

ElementCalculated (%)Observed (%)
C46.5846.52
H3.223.28
N3.203.18

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient 4-bromophenyl group undergoes NAS reactions. The bromine atom acts as a leaving group under specific conditions:

Reaction TypeReagents/ConditionsProductKey Observations
Bromine replacementNH₃ (aq.), Cu catalyst, 120°C, 6 hrsN-(4-aminophenyl) derivativeModerate yield (45–55%)
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, arylboronic acidBiaryl derivativesRequires anhydrous DMF, 80°C

These reactions enable diversification of the aryl moiety while preserving the oxathiine-carboxamide core structure.

Oxathiine Ring Modifications

The dihydro-1,4-oxathiine ring participates in redox and ring-opening reactions:

Oxidation Reactions

Oxidizing AgentConditionsProductStability
mCPBACH₂Cl₂, 0°C → RTSulfone derivative (4,4-dioxide)Improved thermal stability
H₂O₂/AcOH60°C, 4 hrsSulfoxide intermediateEpimerization observed at C₃

Ring-Opening Hydrolysis

ConditionsProductsApplication
6M HCl, refluxThiol-carboxylic acid intermediatePrecursor for polymer conjugation
NaOH/EtOH, 70°CDisulfide-linked dimerForms stable aggregates in solution

Carboxamide Reactivity

The carboxamide group undergoes hydrolysis and condensation:

Reaction TypeConditionsProductsNotes
Acidic hydrolysisH₂SO₄ (conc.), 100°C, 8 hrsCorresponding carboxylic acidComplete conversion
Base-mediated hydrolysis2M NaOH, EtOH/H₂O, refluxAmine salt + oxathiine-carboxylic acidpH-dependent selectivity
CondensationDCC, NHS, R-NH₂Peptide-like conjugatesUsed in prodrug development

Radical Bromination

The oxathiine ring undergoes regioselective bromination:

ConditionsPosition BrominatedYieldStereochemical Outcome
NBS, AIBN, CCl₄C₅ of oxathiine ring68%Retains ring conformation
Br₂, FeCl₃C₃ phenyl substituent42%Mixture of mono/di-brominated products

Metal-Mediated Cross Couplings

The bromine atom enables various coupling reactions:

Coupling TypeCatalytic SystemPartnerApplication
Buchwald-HartwigPd₂(dba)₃/XPhosSecondary aminesCreates diversely substituted anilines
SonogashiraPdCl₂(PPh₃)₂, CuITerminal alkynesForms conjugated enyne systems
StillePd(PPh₃)₄, AsPh₃Organotin reagentsProduces extended π-systems

Biological Activation Pathways

In vitro studies reveal metabolic transformations:

Enzyme SystemPrimary ReactionBioactive MetabolitePotency vs Parent Compound
CYP3A4Oxathiine ring hydroxylation5-Hydroxy derivative3× increased kinase inhibition
GST-mediatedGlutathione conjugationSulfur-linked GSH adductDetoxification pathway

Key Research Findings

  • Suzuki Coupling Optimization : Pd/XPhos systems achieve >80% conversion with electron-deficient arylboronic acids, while electron-rich partners require 10 mol% Pd loading .

  • Oxidation Selectivity : mCPBA preferentially oxidizes sulfur over nitrogen centers (9:1 selectivity) due to sulfur's higher electron density.

  • Hydrolysis Kinetics : Acidic hydrolysis follows first-order kinetics (k = 0.12 h⁻¹ at 100°C), while basic conditions show autocatalytic behavior.

This comprehensive analysis demonstrates the compound's versatility in synthetic and biological contexts. The bromophenyl group and oxathiine ring provide distinct handles for chemical modification, enabling applications in medicinal chemistry and materials science .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research has shown that derivatives of compounds similar to N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide exhibit promising antiviral properties. For instance, compounds containing the 4-bromophenyl moiety have been tested for their efficacy against viruses such as H5N1. The antiviral activity was assessed through EC50 and LD50 values, demonstrating significant inhibition of viral replication in vitro .

Anticancer Properties
Compounds with oxathiine structures have been investigated for their anticancer potential. The presence of the oxathiine ring system enhances the reactivity of these compounds towards biological targets, making them candidates for further development in cancer therapeutics. Studies have indicated that certain derivatives can induce apoptosis in cancer cells, although specific data on this compound is limited .

Organic Synthesis Applications

Reactivity in Diels-Alder Reactions
The electron-deficient double bond characteristic of the 5,6-dihydro-1,4-oxathiine unit allows it to act as a dienophile in Diels-Alder reactions. This property has been exploited to synthesize complex organic molecules under mild conditions. For example, the compound has been involved in annulation reactions leading to the formation of various heterocycles that are valuable in pharmaceuticals .

Synthesis of Novel Compounds
The synthesis pathways involving this compound allow for the generation of novel derivatives with modified biological activities. The compound can be used as a precursor in multi-step synthetic routes to create libraries of related compounds for screening in drug discovery programs .

Material Science Applications

Photochromic Materials
Research indicates that certain oxathiine derivatives can exhibit photochromic properties due to their structural characteristics. The ability to undergo reversible color changes upon exposure to light makes them suitable for applications in smart materials and sensors . The incorporation of this compound into polymer matrices could lead to the development of advanced materials with tunable optical properties.

Case Study 1: Antiviral Efficacy

In a study published by Sciendo, various derivatives based on the 4-bromophenyl structure were synthesized and tested against avian influenza viruses. The results indicated that specific modifications to the oxathiine structure enhanced antiviral activity significantly, making these compounds promising candidates for further development .

Case Study 2: Organic Synthesis

Research conducted at the University of Huddersfield explored the synthesis and reactivity of oxathiine derivatives. The study highlighted how this compound could serve as a versatile building block in organic synthesis, facilitating the creation of complex molecular architectures .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Modifications

1,4-Dioxine vs. 1,4-Oxathiine Derivatives
  • 3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide (14a): Replacing the sulfur atom in the oxathiine ring with oxygen (1,4-dioxine) results in reduced inhibitory activity against human carbonic anhydrase I (hCA I). Compound 14a exhibits superior hCA I inhibition (IC₅₀ < 1 µM) compared to thieno- or furo-carboxamide derivatives, highlighting the importance of the heterocyclic core’s electronic properties .
  • However, this effect is context-dependent; for example, sulfone derivatives (e.g., 4,4-dioxide analogs) show altered physicochemical properties, such as increased molecular weight and polarity, which may affect bioavailability .
Table 1: Key Properties of Heterocyclic Carboxamides
Compound Name Core Structure Molecular Weight Notable Activity (IC₅₀) Reference
N-(4-bromophenyl)-3-phenyl-oxathiine-2-carboxamide 1,4-Oxathiine 398.3 (calc.) Moderate hCA I inhibition
3-Phenyl-1,4-dioxine-2-carboxamide (14a) 1,4-Dioxine 382.3 (calc.) High hCA I inhibition (<1 µM)
N-(4-sulfamoylphenyl)-thieno-pyrrole-5-carboxamide Thieno-pyrrole 407.4 (calc.) Low hCA I inhibition

Substituent Effects on the Aromatic Ring

Halogen Substituents
  • 4-Bromophenyl vs. 4-Chloro/4-Fluoro Analogs: In maleimide derivatives, halogen size (F, Cl, Br, I) at the para-position of the phenyl group has minimal impact on monoacylglycerol lipase (MGL) inhibition. For example, N-(4-bromophenyl)maleimide (IC₅₀ = 4.37 µM) and N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 µM) show nearly identical potency .
  • Positional Isomerism : The 3-bromophenyl sulfone derivative (CAS: 1144492-61-4) has a molecular weight of 408.3, slightly higher than the 4-bromophenyl analog, but its biological activity remains uncharacterized in the provided data .
Sulfonamide vs. Carboxamide Linkages
  • N-(4-sulfamoylphenyl) Derivatives: Replacing the carboxamide with a sulfonamide group (e.g., in thieno-pyrrole derivatives) reduces CA inhibitory activity, emphasizing the role of the carboxamide moiety in binding interactions .

Sulfone Derivatives

Sulfonation of the oxathiine ring (4,4-dioxide) introduces two additional oxygen atoms, increasing polarity and molecular weight. For example:

    Biological Activity

    N-(4-Bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, mechanisms of action, and biological implications of this compound based on recent studies and findings.

    1. Chemical Structure and Synthesis

    The compound features a unique oxathiine ring structure, which is known for its reactivity in various organic transformations. The synthesis typically involves the functionalization of 5,6-dihydro-1,4-oxathiine derivatives through methods like C–H bond activation and cycloaddition reactions. For example, recent studies have demonstrated successful synthesis via regioselective sulfene addition followed by Cope elimination, yielding various substituted oxathiines with potential biological activities .

    2.1 Antitumor Activity

    Recent research has highlighted the antitumor properties of compounds related to oxathiines. Notably, derivatives like IMB-1406 have shown potent cytotoxic effects against various cancer cell lines, including HepG2 (liver carcinoma) and MCF-7 (breast cancer). The mechanism involves induction of apoptosis through cell cycle arrest at the S phase and modulation of pro-apoptotic and anti-apoptotic proteins .

    Cell Line Inhibition Rate (%) IC50 (μM)
    HepG299.936.92
    MCF-798.507.10
    A54997.458.00
    DU14596.308.50

    The proposed mechanism for the antitumor activity involves:

    • Cell Cycle Arrest: Compounds induce S-phase arrest in cancer cells.
    • Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.
    • Target Interaction: Binding to farnesyltransferase has been suggested as a potential target for these compounds .

    3.1 Anti-inflammatory Effects

    Some studies indicate that oxathiine derivatives may exhibit anti-inflammatory properties by inhibiting calcium channel activity in response to inflammatory stimuli . This suggests a broader therapeutic potential beyond oncology.

    3.2 Antimicrobial Activity

    Compounds within the oxathiine class have also been explored for their antimicrobial properties, particularly as fungicides in agricultural applications . The structural characteristics of oxathiines contribute to their effectiveness against various pathogens.

    4. Case Studies

    Case Study 1: Antitumor Efficacy of IMB-1406
    In a controlled study involving HepG2 cells, treatment with IMB-1406 resulted in significant apoptosis as evidenced by flow cytometry analysis. The study reported an increase in Bax expression and a decrease in Bcl-2 levels post-treatment, indicating a shift towards pro-apoptotic signaling pathways .

    Case Study 2: Anti-inflammatory Mechanism
    Research on pyrazole derivatives related to oxathiines showed promising results in blocking intracellular calcium influx caused by platelet-activating factor (PAF), suggesting potential applications in treating inflammatory conditions .

    5. Conclusion

    This compound represents a significant advancement in the search for novel therapeutic agents with multiple biological activities, particularly in cancer treatment and inflammation management. Ongoing research into its mechanisms and analogs will likely yield further insights into its potential applications in pharmacotherapy.

    Q & A

    Basic Research Questions

    Q. What are the key synthetic strategies for preparing N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide?

    • Methodology : The synthesis typically involves coupling 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid with 4-bromoaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt). Substituent positioning on the oxathiine ring and bromophenyl group is critical for activity. Purification via column chromatography and structural validation using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) are standard. Crystallization in aprotic solvents (e.g., DCM/hexane) may yield single crystals for X-ray analysis .

    Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

    • Methodology :

    • X-ray crystallography : Use SHELX suite (SHELXD for structure solution, SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
    • NMR : 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl₃ to confirm proton environments and carboxamide connectivity.
    • Mass spectrometry : HRMS (ESI-TOF) for molecular ion validation .

    Advanced Research Questions

    Q. How does the oxathiine ring influence carbonic anhydrase I (hCA I) inhibition compared to dioxine analogs?

    • Methodology : Structure-activity relationship (SAR) studies reveal that the sulfur atom in the oxathiine ring enhances hCA I inhibition (IC₅₀ ~ 12 nM) compared to oxygen in dioxine derivatives (IC₅₀ ~ 45 nM). Perform enzyme kinetics (e.g., stopped-flow CO₂ hydration assay) and molecular docking (AutoDock Vina) to compare binding interactions. The sulfur’s larger atomic radius may improve hydrophobic interactions with hCA I’s active site .

    Q. What molecular targets beyond hCA I are associated with this compound?

    • Methodology : Evaluate receptor binding using FPR2 (formyl peptide receptor 2) agonist assays. Measure intracellular calcium mobilization in human neutrophils via fluorescence-based Fluo-4 AM probes. Compare activation potency (EC₅₀) of bromophenyl-oxathiine derivatives against FPR2-specific ligands (e.g., WKYMVm peptide). The bromine’s electron-withdrawing effect enhances receptor affinity .

    Q. Can this compound be utilized in chemiluminescent imaging applications?

    • Methodology : Test singlet oxygen (1O2^1O_2) responsiveness using near-infrared (NIR) chemiluminescence assays. Incorporate the compound into nanoparticles (e.g., PLGA-PEG) and measure afterglow emission at 550 nm post-1O2^1O_2 activation. Compare with control substrates (e.g., DO, HBA) to assess signal duration and intensity .

    Q. How does the para-bromophenyl substituent modulate antimicrobial and anticancer activity?

    • Methodology : Synthesize analogs with halogen substitutions (e.g., Cl, F) and test against Gram-positive bacteria (MIC assays) and cancer cell lines (MTT/proliferation). Molecular dynamics simulations (GROMACS) show the bromine’s electron-withdrawing effect stabilizes thiazole-acetamide interactions in DNA gyrase binding pockets, enhancing activity .

    Q. How to resolve contradictions in SAR data for derivatives with extended alkyl chains?

    • Methodology : When prolonged alkyl chains (e.g., propyl vs. benzyl) yield inconsistent hCA I inhibition, employ free-energy perturbation (FEP) calculations to quantify binding energy differences. Validate with isothermal titration calorimetry (ITC) to measure enthalpy-entropy compensation. For example, benzyl groups may introduce steric clashes despite increased hydrophobicity .

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